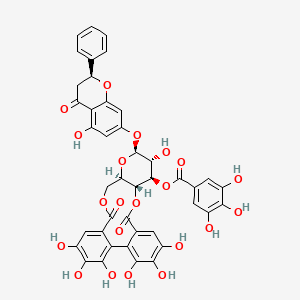

Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose

Description

IUPAC Systematic Nomenclature and Isomeric Configurations

The IUPAC name of this compound is systematically derived from its parent flavonoid, pinocembrin, and its substituents. Pinocembrin itself is designated as (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one. The glycosidic modification at the 7-hydroxy position introduces a β-D-glucopyranosyl unit, which is further esterified at the 3''-, 4''-, and 6''-positions. The 3''-position bears a galloyl group (3,4,5-trihydroxybenzoyl), while the 4''- and 6''-positions are linked via an (S)-hexahydroxydiphenoyl (HHDP) ester.

Table 1: Key Structural Descriptors

| Feature | Description |

|---|---|

| Parent flavonoid | Pinocembrin [(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one] |

| Glycosidic bond | β-D-glucopyranosyl attached at C7 of pinocembrin |

| Esterifications | 3''-galloyl; 4'',6''-(S)-hexahydroxydiphenoyl |

| Molecular formula | C₄₂H₃₂O₂₁ |

| Molecular weight | 872.7 g/mol |

The stereochemical descriptors in the name—specifically the (S)-configuration of the HHDP group—arise from the spatial arrangement of hydroxyl groups on the biphenyl system. This configuration is critical for the compound’s bioactivity, as stereoisomerism influences enzyme binding and inhibition.

Molecular Architecture: Flavonoid Backbone Modifications

The pinocembrin backbone consists of a dihydroflavonol structure with a C2-S configuration, a phenyl group at C2, and hydroxyl groups at C5 and C7. The 7-hydroxy group is substituted with a β-D-glucopyranose unit, forming a glycosidic bond. This glucose moiety serves as the scaffold for esterification with both galloyl and HHDP groups.

The flavonoid’s planar structure is disrupted by the glucopyranose substitution, which introduces conformational flexibility. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the glucose protons (δ 3.0–5.5 ppm) and aromatic protons of the galloyl (δ 6.8–7.2 ppm) and HHDP groups (δ 6.3–6.7 ppm). The dihydrochromen-4-one ring system exhibits characteristic UV absorption at 280–290 nm, confirming the flavonoid core.

Galloyl-Hexahydroxydiphenoyl (HHDP) Esterification Patterns

The glucose unit undergoes esterification at three positions:

- 3''-Galloyl ester : A galloyl group (3,4,5-trihydroxybenzoate) is attached via an ester bond to the 3''-hydroxyl of glucose.

- 4'',6''-(S)-HHDP ester : The 4''- and 6''-hydroxyls are bridged by an (S)-configured hexahydroxydiphenoyl group, formed via oxidative coupling of two galloyl units.

Table 2: Esterification Sites and Functional Groups

| Position | Substituent | Structural Role |

|---|---|---|

| 3'' | Galloyl | Enhances solubility and antioxidant capacity |

| 4'',6'' | (S)-HHDP | Stabilizes glucose conformation; mediates α-amylase inhibition |

The HHDP group’s (S)-configuration arises from the axial chirality of the biphenyl system, which is stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups. This esterification pattern is rare outside ellagitannins, underscoring the compound’s structural uniqueness.

Stereochemical Analysis of β-D-Glucose Conjugation

The β-D-glucose unit is attached to pinocembrin’s C7 via an O-glycosidic bond, where the anomeric carbon (C1'') adopts a β-configuration (equatorial hydroxyl). This configuration was confirmed via nuclear Overhauser effect (NOE) correlations between the anomeric proton (δ 5.2 ppm, d, J = 7.8 Hz) and C3''/C5'' protons.

The HHDP group’s (S)-configuration introduces axial chirality, with biphenyl torsion angles constrained to 60–70° due to steric hindrance and hydrogen bonding. This stereochemistry is critical for α-amylase inhibition, as molecular docking studies show the (S)-HHDP group occupies the enzyme’s active site more effectively than its (R)-counterpart.

Stereochemical Summary

- β-D-Glucose: Anomeric C1'' hydroxyl in equatorial position.

- (S)-HHDP: Biphenyl system with clockwise arrangement of hydroxyls.

- C2-S in pinocembrin: Dictates flavonoid ring puckering and hydrogen-bonding network.

Properties

Molecular Formula |

C42H32O21 |

|---|---|

Molecular Weight |

872.7 g/mol |

IUPAC Name |

[(10R,11R,12R,13S,15R)-3,4,5,12,21,22,23-heptahydroxy-13-[[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2/t25-,27+,36+,37+,38+,42+/m0/s1 |

InChI Key |

HJEXOQUMFMERIM-HTKTYWDRSA-N |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Botanical Origin and Pretreatment

PGHG is predominantly extracted from Penthorum chinense, a plant traditionally used in Chinese medicine for hepatoprotective and anti-inflammatory applications. The aerial parts of the plant are typically dried, powdered, and subjected to solvent extraction. Prior to extraction, raw materials are often defatted with non-polar solvents like petroleum ether to remove lipids and chlorophyll, which interfere with subsequent steps.

Solvent Selection and Optimization

Ethanol-water mixtures are the solvents of choice for PGHG extraction due to their ability to dissolve polar flavonoids while minimizing co-extraction of undesired compounds. A comparative study demonstrated that 70% ethanol achieved superior extraction efficiency compared to 95% ethanol or water, yielding higher concentrations of PGHG and related bioactive flavonoids. The optimized protocol involves macerating the plant material in 70% ethanol (1:10 w/v) at 60°C for 3 hours, followed by filtration and concentration under reduced pressure.

Table 1: Solvent Efficiency in PGHG Extraction

| Solvent System | PGHG Yield (mg/g) | Total Flavonoids (mg/g) |

|---|---|---|

| 95% Ethanol | 2.8 ± 0.3 | 45.2 ± 2.1 |

| 70% Ethanol | 4.1 ± 0.4 | 62.7 ± 3.5 |

| Water | 1.2 ± 0.2 | 18.9 ± 1.8 |

Fractionation and Enrichment Techniques

Liquid-Liquid Partitioning

The crude ethanol extract is partitioned sequentially using solvents of increasing polarity. In the referenced protocol, the 70% ethanol extract was suspended in water and fractionated with petroleum ether, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction exhibited the highest PGHG content, attributed to its intermediate polarity matching the compound’s hydrophilicity-lipophilicity balance. This step enriches PGHG by 3–5 fold, reducing downstream purification burdens.

High-Speed Countercurrent Chromatography (HSCCC)

Industrial-scale purification of PGHG relies heavily on HSCCC, a liquid-liquid partition chromatography technique that avoids solid-phase adsorption losses. Tauto Biotech, a leading supplier, employs a two-phase solvent system comprising n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v) to resolve PGHG from co-eluting flavonoids. The process achieves ≥98% purity, with a typical throughput of 1 kg/day.

Table 2: HSCCC Parameters for PGHG Purification

| Parameter | Specification |

|---|---|

| Solvent System | n-Hexane-EtOAc-MeOH-H₂O (5:5:5:5) |

| Flow Rate | 2.0 mL/min |

| Rotation Speed | 850 rpm |

| Sample Load | 500 mg per run |

| Purity Post-HSCCC | ≥98% (HPLC) |

Structural Elucidation and Purity Assessment

Spectroscopic Characterization

Post-purification, PGHG is identified using UV-Vis, MS, and NMR spectroscopy. The UV spectrum shows absorption maxima at 280 nm (flavanone ring) and 330 nm (galloyl group). High-resolution ESI-MS reveals a molecular ion peak at m/z 873.1986 [M+H]⁺, consistent with the molecular formula C₄₂H₃₂O₂₁. NMR data (¹H and ¹³C) confirm the β-D-glucose linkage and the positions of the galloyl and hexahydroxydiphenoyl esters.

High-Performance Liquid Chromatography (HPLC)

Quantitative analysis employs reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) and a gradient of acetonitrile-0.1% formic acid. PGHG elutes at 12.3 minutes under these conditions, with a linear calibration range of 0.1–50 μg/mL (R² = 0.999).

Industrial Production and Quality Control

Scalability Challenges

While laboratory methods prioritize purity, industrial production balances yield, cost, and throughput. Tauto Biotech’s facility utilizes multi-stage HSCCC with automated fraction collection to process 1 kg of plant material daily. Each batch undergoes rigorous testing via HPLC, MS, and NMR to meet ISO 9001:2008 standards.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s reactivity is driven by its functional groups:

-

Phenolic hydroxyl groups : 11 hydrogen bond donors (as per PubChem data ), enabling oxidation and chelation reactions.

-

Galloyl ester moiety : Susceptible to hydrolysis under acidic or alkaline conditions.

-

Hexahydroxydiphenoyl (HHDP) group : A hydrolyzable tannin component that undergoes ester cleavage.

-

Glucose residue : Provides sites for glycosidic bond hydrolysis or enzymatic modification.

| Functional Group | Reactivity Type | Example Reactions |

|---|---|---|

| Phenolic -OH | Oxidation, chelation | Formation of quinones, metal complexes |

| Galloyl ester | Hydrolysis | Release of gallic acid under pH extremes |

| HHDP group | Ester cleavage | Degradation into ellagic acid derivatives |

| Beta-D-glucose | Glycosidic bond hydrolysis | Enzymatic cleavage by glycosidases |

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation, particularly in the presence of oxidizing agents or enzymes like polyphenol oxidases. This results in the formation of quinones, which can dimerize or crosslink with other biomolecules.

Hydrolysis Reactions

-

Galloyl ester hydrolysis : At pH < 3 or > 8, the galloyl ester bond cleaves to release gallic acid and a glucose-bound intermediate .

-

HHDP group cleavage : Enzymatic or acidic hydrolysis splits the HHDP moiety into smaller phenolic units, such as ellagic acid .

Enzymatic Interactions

The compound inhibits α-amylase via competitive binding, with an IC50 of 0.03 µmol/ml . This interaction involves hydrogen bonding between its hydroxyl groups and the enzyme’s active site, blocking starch hydrolysis.

| Enzyme | Interaction Type | IC50 Value | Mechanism |

|---|---|---|---|

| α-Amylase | Competitive inhibition | 0.03 µmol/ml | Blocks catalytic triad via H-bonding |

Stability Under Laboratory Conditions

-

pH sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10), releasing gallic acid and glucose derivatives .

-

Thermal stability : Decomposes above 150°C, with charring observed due to polyphenol pyrolysis.

Pharmacologically Relevant Reactions

In vivo, the compound’s hydrolysis products (e.g., gallic acid) contribute to its anti-hyperglycemic effects by synergistically inhibiting carbohydrate-metabolizing enzymes .

Scientific Research Applications

There appears to be a mix-up in the query, as the search results primarily discuss pinocembrin (5,7-dihydroxyflavanone), a natural flavonoid, and not specifically "Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose." While the latter compound is mentioned , the bulk of research focuses on pinocembrin itself. Therefore, the following information will focus on the applications of pinocembrin, with a note on the limited information available for the specific galloyl-substituted derivative.

Pinocembrin is a natural flavonoid compound found in honey, propolis, ginger, and other plants . It has garnered interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects .

Potential Therapeutic Applications of Pinocembrin

Pinocembrin has been studied for various potential therapeutic applications, including stroke, Alzheimer’s disease, cardiovascular diseases, and atherosclerosis .

Ischemic Stroke: Pinocembrin has shown promise in protecting the brain against damage from ischemic stroke in both in vitro and in vivo studies . In 2008, it was approved in China for clinical trials for ischemic stroke patients .

- In a rat model of permanent middle cerebral artery occlusion (pMCAO), pinocembrin at 10 mg/kg improved outcomes .

- It also improved outcomes in a middle cerebral artery occlusion-reperfusion animal model at 10 mg/kg, potentially by reducing endoplasmic reticulum stress and apoptosis .

- In a 4-vessel occlusion (4-VO) rat model, 5 mg/kg of pinocembrin protected the blood-brain barrier . It also exhibited antioxidant effects in 4-VO rats, modulating superoxide dismutase activity, malondialdehyde content, and myeloperoxidase activity .

- Pinocembrin was shown to be protective even when administered up to 6 hours after 4-VO induction, suggesting a wider therapeutic window than tissue plasminogen activator (tPA) .

Alzheimer’s Disease: Pinocembrin has also been investigated for its potential in treating Alzheimer’s disease .

- In APP/PS1 transgenic mice, 40 mg/kg of pinocembrin showed positive effects .

- It also showed positive effects in an APPsw-overexpressing SH-Sy5y cell line and Aβ 25-35 induced primary neurons at 10 μM .

Cardiovascular Diseases and Atherosclerosis: Studies suggest pinocembrin may have applications in treating cardiovascular diseases and atherosclerosis .

- In ApoE -/- mice, 20 mg/kg of pinocembrin showed positive effects against atherosclerosis .

- It also had positive effects on Ang II-induced rat thoracic aortic rings at 100 μM .

Other potential applications

- Pinocembrin exhibits anti-inflammatory and anti-infectious effects, suggesting it could be used to treat microbial-induced diseases and post-stroke infection .

- It can protect against AGE-induced cytotoxicity .

Table of Pinocembrin Applications

| Disease | Model/Organism | Effective Dose | Results |

|---|---|---|---|

| Ischemic Stroke | pMCAO/rat | 10 mg/kg (i.v) | + |

| MCAO-reperfusion/rat | 10 mg/kg (i.v) | + | |

| 4-VO/rat | 5 mg/kg (i.v) | + | |

| OGD/R-induced primary neurons | 10 μM | + | |

| Glutamate-induced SH-Sy5y | 10 μM | + | |

| OGD/R-induced RCMECs | 10 μM | + | |

| Alzheimer’s Disease | APP/PS1 transgenic mouse | 40 mg/kg (i.g.) | + |

| APPsw-overexpressing SH-Sy5y cell line | 10 μM | + | |

| Aβ 25-35 induced primary neurons | 10 μM | + | |

| Atherosclerosis | ApoE −/− mice | 20 mg/kg (i.g.) | + |

| Ang II-induced rat thoracic aortic rings | 100 μM | + | |

| Endotoxin Shock | LPS-induced endotoxin shock mice | 50 mg/kg (i.p) | + |

Mechanism of Action

Pinocembrin's protective properties are attributed to several mechanisms :

- Anti-inflammatory activity: It inhibits NF-κB transcription, MAPK signaling pathways, and the transcription of pro-inflammatory cytokines .

- Antioxidative effects: It decreases superoxide dismutase, malondialdehyde, myeloperoxidase, and ROS .

- Inhibition of apoptosis: It reduces the synthesis of pro-apoptotic Bax, reduces caspase-3 activity, and reduces ER stress .

- Vasodilation: Pinocembrin inhibits vasoconstriction by downregulating the phosphorylation of MYPT and ERK1/2, the expression of ROCK1, and calcium levels .

This compound

Mechanism of Action

The mechanism of action of pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose involves several molecular targets and pathways:

Neuroprotection: The compound reduces nerve damage in ischemic areas by mitigating mitochondrial dysfunction and oxidative stress.

Anti-oxidation: It enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species.

Anti-inflammation: The compound inhibits the expression of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Antiviral Activity

- PGHG’s galloyl group induces conformational changes in SARS-CoV-2 Mpro, enhancing binding affinity compared to non-galloylated analogs like pinocembrin 7-O-[4'',6''-HHDP]-glucose .

- Biflavonoids (e.g., amentoflavone, IC₅₀: 5–15 μM) lack the ellagitannin moiety, resulting in different inhibition mechanisms .

Bioavailability and Stability

- PGHG content increases during tea processing due to thermal degradation of simpler flavonoids (e.g., pinocembrin 7-O-glucoside decreases by ~50%) .

- The galloyl and HHDP groups improve solubility in polar solvents (e.g., DMSO, ethanol) compared to aglycone pinocembrin .

Biological Activity

Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose is a flavanone compound known for its diverse biological activities. This compound is characterized by a complex structure that includes multiple phenolic groups, contributing to its potent antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C42H32O21, with a molecular weight of 872.69 g/mol. The structure features a flavanone backbone with galloyl and hexahydroxydiphenoyl moieties that are crucial for its biological activities .

Antioxidant Activity

Pinocembrin and its derivatives exhibit significant antioxidant properties. Studies have shown that galloylated polyphenols can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage. For instance, the antioxidant capacity of galloylated compounds has been demonstrated in various models, including phospholipid micelles .

Anti-inflammatory Effects

Research indicates that Pinocembrin 7-O-galloyl derivatives can modulate inflammatory pathways. They inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages, which suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

This compound has shown efficacy against a range of pathogens, including bacteria and viruses. Its antibacterial properties have been noted against various strains, while antiviral activity has been observed against HIV and influenza viruses .

Modulation of Enzyme Activity

The compound has been reported to inhibit protein phosphatases such as PP1 and PP2A, which are critical in cellular signaling pathways. The inhibition of these enzymes suggests potential applications in cancer therapy, where dysregulation of these pathways is common .

Study on Antioxidant Properties

In a study evaluating the antioxidant activity of galloylated polyphenols derived from grape extracts, it was found that these compounds significantly reduced oxidative stress markers in vitro. The study highlighted the role of enzymatic treatments in enhancing the release and bioactivity of phenolic compounds .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of Pinocembrin derivatives in a murine model of colitis. The results indicated a marked reduction in colonic inflammation and mucosal damage, correlating with decreased levels of inflammatory cytokines .

Research Findings Summary

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed in natural product extracts?

- Methodology : Use a combination of high-performance liquid chromatography (HPLC) with diode array detection (DAD) or evaporative light scattering detection (ELSD) for preliminary separation. Validate purity (≥98%) via NMR spectroscopy (1H and 13C) and mass spectrometry (MS) to match published spectral data . For galloylated derivatives, focus on characteristic signals for galloyl and hexahydroxydiphenoyl (HHDP) moieties in the aromatic region of NMR spectra .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Storage : Store as a lyophilized powder at -20°C in airtight, light-protected vials . For solutions, aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

- Handling : Centrifuge liquid samples at 500×g to concentrate precipitates and minimize solvent evaporation losses .

Q. Which solvents are optimal for dissolving this compound in vitro?

- Solubility : The compound is soluble in DMSO , methanol , and acetone at concentrations up to 10 mM. For bioassays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to maintain <1% DMSO to avoid cellular toxicity .

Q. How is this compound isolated from plant sources like Penthorum chinense?

- Extraction : Use 80% methanol for initial extraction, followed by sequential fractionation with solvents like ethyl acetate and n-butanol. Final purification employs preparative HPLC or Sephadex LH-20 chromatography . Key markers include UV absorption at 280 nm (flavanone backbone) and MS/MS fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its α-amylase inhibitory activity?

- Protocol :

Prepare a starch substrate (1% w/v) in phosphate buffer (pH 6.9).

Incubate with α-amylase (0.5 U/mL) and the compound (0.01–10 µM) at 37°C for 10 min.

Terminate the reaction with DNS reagent and measure absorbance at 540 nm.

- Data Interpretation : Calculate IC50 values using nonlinear regression. Reported IC50 for this compound is 0.03 µM , outperforming acarbose (IC50: 0.14 µM) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antiviral vs. hypoglycemic effects)?

- Approach :

- Dose Dependency : Verify activity across multiple concentrations (e.g., 1–100 µM). For SARS-CoV-2 inhibition, molecular dynamics simulations show the galloyl group blocks the Mpro S1 binding site, requiring ≥5 µM for efficacy .

- Model Specificity : Use cell-based assays (e.g., Vero E6 cells for antiviral studies) and STZ-induced diabetic rats for hypoglycemic validation .

- Metabolite Interference : Check for degradation products or matrix effects in plant extracts .

Q. How does the galloyl moiety influence its biological activity compared to non-galloylated analogs?

- Comparative Analysis :

- Alpha-Amylase Inhibition : The galloylated derivative (IC50: 0.03 µM) is 4.7-fold more potent than the non-galloylated analog (IC50: 0.14 µM) due to enhanced hydrogen bonding with catalytic residues .

- Antiviral Activity : Docking studies indicate the galloyl group induces conformational changes in SARS-CoV-2 Mpro, reducing viral replication by >50% at 10 µM .

Q. What analytical methods quantify this compound in complex matrices (e.g., herbal teas or plasma)?

- Quantification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.